molecular formula C11H10ClF3O2 B6248806 2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid CAS No. 2411305-77-4

2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid

Cat. No. B6248806
CAS RN: 2411305-77-4
M. Wt: 266.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid, commonly known as CTFMBA, is an organic compound that has been studied for its potential applications in scientific research. CTFMBA is a trifluoromethylated carboxylic acid, and is a derivative of the phenylacetic acid family. This compound has a variety of uses in organic synthesis and can be used to study the properties of other organic compounds.

Scientific Research Applications

CTFMBA has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, peptides, and pharmaceuticals. CTFMBA has also been used to study the properties of other organic compounds, such as their solubility and reactivity. Additionally, CTFMBA has been used to study the structure and function of proteins, as well as their interactions with other molecules.

Mechanism of Action

CTFMBA is an organic compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules and affect their structure and function. CTFMBA is also capable of forming electrostatic interactions with other molecules, which can alter their properties. Additionally, CTFMBA can act as a catalyst in certain chemical reactions, allowing them to proceed at a faster rate.
Biochemical and Physiological Effects
CTFMBA has been studied for its potential effects on biochemical and physiological processes. Studies have shown that CTFMBA can inhibit the activity of enzymes, such as proteases and phosphatases. Additionally, CTFMBA has been shown to inhibit the growth of certain bacteria, as well as to inhibit the formation of biofilms. Additionally, CTFMBA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

CTFMBA has a number of advantages and limitations when used in laboratory experiments. One advantage of CTFMBA is that it is relatively stable, and can be stored for long periods of time without degrading. Additionally, CTFMBA is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, CTFMBA is also highly reactive, and can react with other molecules in unpredictable ways. Additionally, CTFMBA can be toxic if ingested, and should be handled with care.

Future Directions

There are a number of potential future directions for research involving CTFMBA. One potential area of research is to study the effects of CTFMBA on other biochemical and physiological processes, such as the regulation of gene expression and cell signaling. Additionally, further research could be done to explore the potential applications of CTFMBA in organic synthesis, as well as its potential use as a reagent for the synthesis of pharmaceuticals. Additionally, research could be done to explore the potential of CTFMBA as an inhibitor of bacterial growth and biofilm formation. Finally, further research could be done to explore the potential of CTFMBA as an antioxidant and anti-inflammatory agent.

Synthesis Methods

CTFMBA can be synthesized through a variety of methods. The most common method involves the reaction of 3-chlorophenol with trifluoroacetic anhydride. This reaction results in the formation of a trifluoromethyl ester, which is then hydrolyzed to yield CTFMBA. Other methods of synthesis include the reaction of 3-chlorophenol with trifluoromethane sulfonic anhydride, as well as the reaction of 3-chlorobenzoic acid with trifluoromethanesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid involves the introduction of a chloro group onto a phenyl ring, followed by the addition of a trifluoromethyl group and a methyl group onto a butanoic acid molecule.", "Starting Materials": [ "3-chlorophenol", "butanoic acid", "trifluoromethyl iodide", "methylmagnesium bromide", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3-chlorophenol is reacted with sodium hydroxide to form sodium 3-chlorophenoxide.", "Step 2: Sodium 3-chlorophenoxide is then reacted with butanoic acid and hydrochloric acid to form 3-chlorophenylbutanoic acid.", "Step 3: Trifluoromethyl iodide is reacted with methylmagnesium bromide to form trifluoromethyl magnesium bromide.", "Step 4: Trifluoromethyl magnesium bromide is then reacted with 3-chlorophenylbutanoic acid to form 2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid.", "Step 5: The product is purified by washing with water and sodium chloride, and then dried." ] }

CAS RN

2411305-77-4

Product Name

2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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